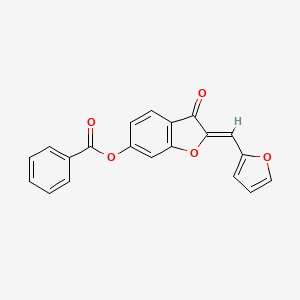

(Z)-2-(furan-2-ylmethylene)-3-oxo-2,3-dihydrobenzofuran-6-yl benzoate

Description

(Z)-2-(furan-2-ylmethylene)-3-oxo-2,3-dihydrobenzofuran-6-yl benzoate is a synthetic aurone derivative characterized by a benzofuran core substituted with a furan-methylene group at the C2 position and a benzoate ester at the C6 position. Aurones, a subclass of flavonoids, are known for their conjugated dienone system (C2–C3 ketone and α,β-unsaturated carbonyl group), which contributes to their biological activity and structural versatility . This compound’s Z-configuration at the exocyclic double bond is critical for its molecular interactions, as stereochemistry often dictates binding affinity in biological systems.

Properties

IUPAC Name |

[(2Z)-2-(furan-2-ylmethylidene)-3-oxo-1-benzofuran-6-yl] benzoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H12O5/c21-19-16-9-8-15(24-20(22)13-5-2-1-3-6-13)12-17(16)25-18(19)11-14-7-4-10-23-14/h1-12H/b18-11- | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DCJCRDHNJBPXAW-WQRHYEAKSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)OC2=CC3=C(C=C2)C(=O)C(=CC4=CC=CO4)O3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)C(=O)OC2=CC3=C(C=C2)C(=O)/C(=C/C4=CC=CO4)/O3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H12O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

332.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-2-(furan-2-ylmethylene)-3-oxo-2,3-dihydrobenzofuran-6-yl benzoate typically involves multi-step organic reactions. One common approach is the condensation of furan-2-carbaldehyde with 3-oxo-2,3-dihydrobenzofuran-6-yl benzoate under basic conditions to form the desired product. The reaction conditions often include the use of a base such as sodium hydroxide or potassium carbonate, and the reaction is carried out in an organic solvent like ethanol or methanol at elevated temperatures.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is typically achieved through recrystallization or chromatography techniques.

Chemical Reactions Analysis

Types of Reactions

(Z)-2-(furan-2-ylmethylene)-3-oxo-2,3-dihydrobenzofuran-6-yl benzoate can undergo various chemical reactions, including:

Oxidation: The furan ring can be oxidized to form furanones or other oxygenated derivatives.

Reduction: The carbonyl group in the benzofuran moiety can be reduced to form alcohols.

Substitution: The benzoate ester can undergo nucleophilic substitution reactions to form different ester derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

Substitution: Nucleophiles like amines or alcohols can be used in the presence of a catalyst or under basic conditions.

Major Products

Oxidation: Formation of furanones or hydroxylated derivatives.

Reduction: Formation of alcohols or diols.

Substitution: Formation of various ester derivatives depending on the nucleophile used.

Scientific Research Applications

Anticancer Activity

Recent studies have indicated that derivatives of this compound exhibit significant anticancer properties. For instance, a related compound was shown to inhibit the proliferation of MCF-7 breast cancer cells with an IC50 value of approximately 42.30 µM, comparable to standard chemotherapeutic agents like cisplatin . This suggests that modifications of the original compound could lead to effective anticancer agents.

Anti-inflammatory Properties

The anti-inflammatory potential of compounds related to (Z)-2-(furan-2-ylmethylene)-3-oxo-2,3-dihydrobenzofuran-6-yl benzoate has been explored as well. A study demonstrated that similar compounds exhibited anti-inflammatory effects comparable to diclofenac sodium, a commonly used anti-inflammatory drug . This opens avenues for developing new therapeutic agents targeting inflammatory diseases.

Molecular Docking Studies

Molecular docking studies have provided insights into the binding affinity of this compound with various biological targets. For example, docking simulations against cyclin-dependent kinase 2 (CDK2) revealed promising interactions that could inform further drug design efforts aimed at cancer treatment .

Organic Photovoltaics

The unique electronic properties of compounds containing furan and benzofuran units make them suitable candidates for organic photovoltaic applications. Their ability to absorb light and convert it into electrical energy can be enhanced by modifying the substituents on the furan ring . Research is ongoing to optimize these compounds for improved efficiency in solar cells.

Polymer Chemistry

In polymer chemistry, derivatives of this compound can serve as monomers for synthesizing novel polymers with desirable mechanical and thermal properties. The incorporation of furan units into polymer backbones can enhance the thermal stability and processability of the materials produced.

Pesticidal Activity

Compounds with furan rings have been investigated for their pesticidal properties. Research has shown that certain derivatives exhibit significant activity against agricultural pests, making them potential candidates for developing new pesticides . The exploration of their mechanisms of action could lead to safer and more effective agricultural chemicals.

Case Studies and Research Findings

Mechanism of Action

The mechanism of action of (Z)-2-(furan-2-ylmethylene)-3-oxo-2,3-dihydrobenzofuran-6-yl benzoate involves its interaction with molecular targets through various pathways. The furan ring and benzofuran moiety can participate in π-π stacking interactions, hydrogen bonding, and other non-covalent interactions with biological macromolecules. These interactions can modulate the activity of enzymes, receptors, or other proteins, leading to the compound’s biological effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound is compared below with structurally and functionally related aurone derivatives, focusing on substituent variations, physicochemical properties, and biological activities.

Structural Analogues and Substituent Variations

Physicochemical Properties

Melting Points :

- The target compound’s benzoate derivative lacks reported data, but analogs with carbamate groups (e.g., 7h ) exhibit higher melting points (209–211°C) due to increased molecular rigidity. Bromothiophene-substituted analogs (e.g., A3 ) show even higher melting points (262.9–263.3°C), attributed to halogen-induced crystal packing efficiency.

- Diethylcarbamate derivatives (e.g., 7b ) melt at 193–195°C, suggesting that bulkier ester groups reduce crystallinity compared to halogenated analogs.

Spectral Data :

- IR spectra for aurones typically show strong C=O stretches (~1715 cm⁻¹ for benzoates , ~1647 cm⁻¹ for carbamates ). The target compound’s benzoate group would exhibit similar carbonyl absorption.

- In $ ^1H $ NMR, the furan-methylene proton resonates at δ ~7.8–8.8 ppm in analogs , while aromatic protons in dimethoxybenzoate derivatives appear as distinct doublets (δ ~7.8–8.2 ppm) .

Functional Group Impact

- Benzoate vs. Benzoates, being more lipophilic, may improve membrane permeability.

- Halogenation : Bromine or chlorine substituents (e.g., A3 , 9d ) increase molecular weight and polarity, often boosting bioactivity but complicating synthesis.

Biological Activity

(Z)-2-(furan-2-ylmethylene)-3-oxo-2,3-dihydrobenzofuran-6-yl benzoate is a compound of interest due to its potential biological activities, including anti-inflammatory, anticancer, and antimicrobial properties. This article reviews the current understanding of its biological activity based on various studies and patents.

Chemical Structure

The compound features a unique structure that combines a furan moiety with a benzofuran derivative, which may contribute to its biological properties. The structural formula can be represented as follows:

1. Anti-inflammatory Activity

Research indicates that compounds similar to (Z)-2-(furan-2-ylmethylene)-3-oxo-2,3-dihydrobenzofuran-6-yl benzoate exhibit significant anti-inflammatory effects. For instance, a patent (CA 2718170) describes boron-containing small molecules that demonstrate anti-inflammatory activity, suggesting that derivatives of this compound may share similar properties due to structural similarities .

2. Anticancer Activity

The compound's potential as an anticancer agent has been explored in various studies:

- Cell Line Studies : In vitro assays have demonstrated that related compounds can inhibit cancer cell proliferation. For example, compounds with similar scaffolds have shown IC50 values in the low micromolar range against various cancer cell lines, indicating promising anticancer activity .

- Mechanistic Insights : Research indicates that these compounds may induce apoptosis in cancer cells through pathways involving cell cycle arrest and apoptosis induction. Molecular docking studies have suggested that they interact with key proteins involved in cancer progression .

3. Antimicrobial Activity

Emerging studies have also highlighted the antimicrobial potential of this class of compounds:

- Inhibition Studies : Preliminary data suggest that (Z)-2-(furan-2-ylmethylene)-3-oxo-2,3-dihydrobenzofuran-6-yl benzoate exhibits antibacterial properties against various strains of bacteria. The minimum inhibitory concentration (MIC) values are comparable to known antibiotics .

Case Studies and Experimental Findings

Q & A

Basic: What synthetic strategies are recommended for preparing (Z)-2-(furan-2-ylmethylene)-3-oxo-2,3-dihydrobenzofuran-6-yl benzoate, and how can Z-isomer selectivity be optimized?

Methodological Answer:

The synthesis typically involves a base-mediated condensation between a substituted benzofuranone and a furan-derived aldehyde. For example, in analogous aurone syntheses, anhydrous potassium carbonate in DMF at 60°C facilitates nucleophilic substitution (e.g., chloroacetonitrile addition to hydroxybenzofuranone derivatives) . To favor the Z-isomer:

- Use polar aprotic solvents (e.g., DMF) to stabilize intermediates.

- Control reaction temperature (60–80°C) to minimize thermal isomerization.

- Monitor reaction progress via TLC or HPLC to isolate the Z-configuration early .

Basic: How should researchers characterize the stereochemical configuration of the exocyclic double bond in this compound?

Methodological Answer:

The Z/E configuration can be confirmed using:

- NOESY NMR : Cross-peaks between the furan proton and the benzofuranone methylene group indicate proximity, confirming the Z-configuration .

- X-ray crystallography : Provides definitive proof of spatial arrangement (e.g., analogous structures resolved with C–H···O interactions stabilizing the Z-form) .

- UV-Vis spectroscopy : Z-isomers often exhibit bathochromic shifts due to extended conjugation .

Advanced: What experimental approaches are suitable for investigating this compound’s mechanism of action in cancer cell lines?

Methodological Answer:

For tubulin-targeting mechanisms (as seen in structurally related aurones):

- In vitro tubulin polymerization assays : Measure inhibition rates using purified tubulin and colchicine as a control .

- Competitive binding studies : Use fluorescent colchicine analogs (e.g., BODIPY-colchicine) to assess displacement .

- In vivo zebrafish models : Evaluate anti-leukemic efficacy and toxicity in transgenic T-ALL models, monitoring tumor burden via fluorescence microscopy .

Advanced: How can researchers resolve discrepancies in cytotoxicity data across different cancer cell models?

Methodological Answer:

- Orthogonal assays : Combine MTT viability tests with apoptosis markers (e.g., Annexin V/PI staining) to confirm mechanistic consistency .

- Cell line profiling : Compare genetic backgrounds (e.g., p53 status, drug-resistance markers) to identify selectivity drivers .

- Metabolic stability testing : Assess compound degradation in cell culture media (e.g., LC-MS monitoring) to rule out artifactual results .

Basic: What chromatographic techniques are effective for purity assessment and isomer separation?

Methodological Answer:

- HPLC with C18 columns : Use gradient elution (water/acetonitrile with 0.1% formic acid) for high-resolution separation of Z/E isomers .

- Preparative TLC : Silica gel plates with ethyl acetate/hexane (3:7) for small-scale purification .

- Recrystallization : Optimize solvent pairs (e.g., DMF/methanol) to isolate pure Z-isomer crystals .

Advanced: How can structure-activity relationship (SAR) studies identify critical functional groups for anticancer activity?

Methodological Answer:

- Scaffold diversification : Synthesize analogs with modified substituents (e.g., benzoate vs. carbamate at C6) and test cytotoxicity .

- 3D-QSAR modeling : Use molecular docking (e.g., AutoDock Vina) to predict binding affinities to tubulin’s colchicine site .

- Pharmacophore mapping : Identify essential hydrophobic/electron-withdrawing groups using Schrödinger’s Phase module .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.